molecular formula C20H18F4N2O2 B3996239 1-[(4-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[(4-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B3996239
M. Wt: 394.4 g/mol
InChI Key: IOXJWRCHMKPXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The molecule also contains fluorobenzoyl and trifluoromethylphenyl groups, which suggests that it might have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the fluorobenzoyl and trifluoromethylphenyl groups. The exact synthetic route would depend on the specific reactivity and compatibility of these groups .


Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-withdrawing fluorine atoms and the presence of the amide group. The compound could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques. These properties would be influenced by factors such as the compound’s molecular structure and the presence of the fluorine atoms .

Mechanism of Action

If this compound is biologically active, its mechanism of action would depend on its structure and the specific biological target. For example, it might interact with certain proteins or enzymes in the body, leading to a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound is found to have biological activity, it could be studied as a potential pharmaceutical .

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N2O2/c21-16-6-4-14(5-7-16)19(28)26-10-8-13(9-11-26)18(27)25-17-3-1-2-15(12-17)20(22,23)24/h1-7,12-13H,8-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXJWRCHMKPXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(4-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(4-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[(4-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[(4-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Reactant of Route 6
1-[(4-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.